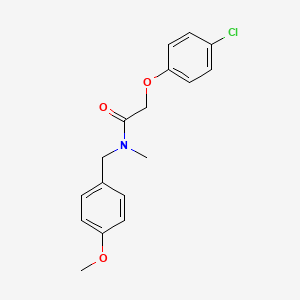
1-(4-methylphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MPPP, is a chemical compound that belongs to the class of piperazine derivatives. MPPP is a psychoactive substance that has been used as a recreational drug due to its stimulant and euphoric effects. However, the use of MPPP as a drug is illegal and highly dangerous, as it can cause severe health problems and even death. In
Mechanism of Action
The exact mechanism of action of 1-(4-methylphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, this compound increases the concentration of dopamine in the brain, leading to a feeling of euphoria and increased energy.
Biochemical and Physiological Effects
The use of this compound can have a range of biochemical and physiological effects on the body. This compound has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dilated pupils, dry mouth, and decreased appetite. Long-term use of this compound can lead to addiction, psychosis, and other severe health problems.
Advantages and Limitations for Lab Experiments
1-(4-methylphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of dopamine reuptake inhibition on the brain. This can provide valuable insights into the mechanisms underlying certain neurological disorders. However, the use of this compound in lab experiments is limited due to its potential for abuse and the associated health risks. Researchers must take appropriate safety measures when working with this compound to ensure the safety of themselves and others.
Future Directions
For the study of 1-(4-methylphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine include further investigation of its potential therapeutic applications and the study of alternative compounds with similar effects but fewer health risks.
Synthesis Methods
The synthesis of 1-(4-methylphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction of piperazine with 4-methylphenylacetonitrile and 3-phenyl-2-propenal in the presence of a catalyst. The resulting product is then purified and crystallized to obtain this compound in its pure form. The synthesis of this compound is a complex process that requires expertise in organic chemistry and proper laboratory equipment.
Scientific Research Applications
1-(4-methylphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied extensively in the field of neuroscience and pharmacology due to its potential therapeutic applications. This compound has been shown to have a stimulating effect on the central nervous system, which makes it a potential candidate for the treatment of certain neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
1-(4-methylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-18-9-11-20(12-10-18)22-16-14-21(15-17-22)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDRTVUWSKRXQT-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B5418102.png)
![N-(2-methylphenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5418104.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5418107.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-5-{[2-(methylthio)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B5418116.png)

![N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}-3-phenylpropanamide](/img/structure/B5418129.png)
![6-[2-(3-nitrophenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418134.png)
![7-(2,3-dichlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418145.png)
![1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5418151.png)
![7-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5418152.png)
![1-(3,5-dimethylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5418154.png)

![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5418171.png)